4-(2-Fluoro-5-methylbenzoyl)morpholine

Catalog No.
S14581496
CAS No.
M.F
C12H14FNO2
M. Wt
223.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Fluoro-5-methylbenzoyl)morpholine

Product Name

4-(2-Fluoro-5-methylbenzoyl)morpholine

IUPAC Name

(2-fluoro-5-methylphenyl)-morpholin-4-ylmethanone

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

InChI

InChI=1S/C12H14FNO2/c1-9-2-3-11(13)10(8-9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3

InChI Key

ZRPXLAKVDSPUKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=O)N2CCOCC2

4-(2-Fluoro-5-methylbenzoyl)morpholine is an organic compound characterized by the presence of a morpholine ring and a fluorinated aromatic moiety. The molecular formula of this compound is C12H14FNO2, and it has a molecular weight of approximately 221.25 g/mol. The structure features a morpholine group attached to a benzoyl moiety that contains a fluorine atom and a methyl group at the para position relative to the carbonyl group. This unique arrangement contributes to its potential biological activity and chemical reactivity.

The chemical reactivity of 4-(2-Fluoro-5-methylbenzoyl)morpholine can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The morpholine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation Reactions: The carbonyl group in the benzoyl moiety can participate in acylation reactions, forming amides or esters with appropriate nucleophiles.
  • Reduction Reactions: The compound can undergo reduction to yield corresponding alcohols or amines depending on the reaction conditions.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that derivatives of morpholine, including 4-(2-Fluoro-5-methylbenzoyl)morpholine, exhibit various biological activities. Notably, they have been studied for:

  • Antioxidant Properties: Morpholine derivatives have shown potential in scavenging free radicals, contributing to their antioxidant capabilities .
  • Analgesic Effects: Some studies suggest that these compounds may possess pain-relieving properties, making them candidates for analgesic drug development .
  • Anticancer Activity: Preliminary investigations indicate that certain morpholine derivatives may inhibit cancer cell proliferation, highlighting their potential in oncology .

The synthesis of 4-(2-Fluoro-5-methylbenzoyl)morpholine typically involves several steps:

  • Formation of the Benzoyl Moiety: The starting materials may include 2-fluoro-5-methylbenzoic acid or its derivatives.
  • Coupling with Morpholine: The benzoyl derivative is then reacted with morpholine under acidic or basic conditions to form the final product through acylation.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

This multi-step synthesis allows for the introduction of various substituents on the aromatic ring, enhancing the compound's diversity.

4-(2-Fluoro-5-methylbenzoyl)morpholine has several applications in medicinal chemistry and pharmaceutical research:

  • Drug Development: Its unique structure makes it a valuable scaffold for developing new therapeutic agents targeting various diseases.
  • Chemical Research: Used as an intermediate in synthesizing more complex organic molecules, particularly those with biological relevance.
  • Material Science: Investigated for potential use in developing new materials with specific chemical properties.

Interaction studies involving 4-(2-Fluoro-5-methylbenzoyl)morpholine focus on its binding affinity and activity against biological targets. These studies often utilize:

  • Molecular Docking Simulations: To predict how the compound interacts with specific receptors or enzymes.
  • In Vitro Assays: Testing its activity against cell lines to evaluate cytotoxicity and biological efficacy.
  • Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME) properties to understand its behavior in biological systems.

Several compounds share structural similarities with 4-(2-Fluoro-5-methylbenzoyl)morpholine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4-(2-Fluoro-4-nitrophenyl)morpholineC12H14FNO3Contains a nitro group, enhancing reactivity
4-(2-Bromo-5-methylbenzoyl)morpholineC12H14BrNO2Bromine substitution impacts biological activity
4-(2-Chloro-5-methylbenzoyl)morpholineC12H14ClNO2Chlorine substitution offers different reactivity
4-(2-Fluorobenzyl)morpholineC11H12FNOLacks carbonyl functionality, altering properties

These compounds differ primarily in their halogen substituents and functional groups, which influence their chemical behavior and biological activity.

Flow Chemistry Approaches to Benzoyl Morpholine Synthesis

Continuous flow chemistry has emerged as a transformative strategy for synthesizing benzoyl morpholines, offering precise control over reaction parameters and enhanced safety profiles. A unified continuous flow platform demonstrated success in synthesizing structurally diverse heterocycles, including coumarins and butenolides, through acylketene intermediates. By adapting this methodology, researchers achieved gram-scale synthesis of γ-spiro butenolides with 46–60% isolated yields under optimized conditions. Key parameters for benzoyl morpholine synthesis include:

ParameterOptimal ValueImpact on Yield
Temperature130°CMaximizes kinetics
SolventPhMePrevents side reactions
Residence Time20 minEnsures completion
BaseEt₃N (2 equiv)Facilitates cyclization

For example, substituting toluene with tetrahydrofuran (THF) reduced yields from 76% to 5%, highlighting the solvent’s critical role in stabilizing intermediates. Similarly, reducing the temperature to 110°C decreased yields to 13%, underscoring the need for precise thermal control in flow reactors. The integration of back pressure regulators (BPRs) enables operation above solvent boiling points, a feat challenging in batch systems.

Catalytic Systems for Acyl Transfer Reactions in Morpholine Functionalization

Palladium-based catalytic systems have shown remarkable efficacy in morpholine functionalization. A N-heterocyclic carbene-palladium(II)-imidazole (NHC-Pd(II)-Im) complex catalyzed the amination of 4-fluorobenzyl chloride with N-formylmorpholine in aqueous media, achieving 95% yield for 4-(4-fluorobenzyl)morpholine. The reaction conditions included:

  • Catalyst Loading: 1 mol% NHC-Pd(II)-Im
  • Base: NaOH (3 equivalents)
  • Temperature: 50°C
  • Reaction Time: 3 hours

This system’s success derives from the catalyst’s ability to mediate C–N bond formation under mild conditions while tolerating aqueous environments. The methodology was extended to diverse benzyl chlorides, demonstrating broad substrate scope. Nuclear magnetic resonance (NMR) analysis confirmed product purity, with characteristic shifts at δ 3.44 ppm (methylene protons) and δ 161.6 ppm (fluorinated aromatic carbon).

Solvent-Free Strategies for Morpholine Ring Formation

While solvent-free approaches remain underexplored for 4-(2-fluoro-5-methylbenzoyl)morpholine, related methodologies suggest potential pathways. Continuous flow systems inherently minimize solvent use through high-concentration processing. For instance, a 2.1 M benzyl chloride solution reacted with morpholine and 1,8-diazabicycloundec-7-ene (DBU) in a flow reactor at 115°C, achieving efficient nucleophilic substitution without dilution. The setup employed:

  • Flow Rates: 50 µL/min for both nucleophile and electrophile
  • Residence Time: 5 minutes
  • Pressure: 5 psi via BPR

This approach eliminates solvent dependency while maintaining reaction efficiency, as evidenced by quantitative conversions in analogous systems. Future research could adapt these principles to direct benzoylation of morpholine rings under neat conditions.

Modulatory Effects on Metabotropic Glutamate Receptors

Metabotropic glutamate receptors represent a family of G protein-coupled receptors that play crucial roles in synaptic transmission and neuroplasticity [7]. The morpholine scaffold, exemplified by 4-(2-Fluoro-5-methylbenzoyl)morpholine, demonstrates significant potential for modulating these receptors through allosteric mechanisms [1] [2]. Research has established that morpholine-containing compounds can function as negative allosteric modulators for metabotropic glutamate receptor 2, with the morpholine ring contributing essential pharmacokinetic properties including enhanced central nervous system penetration [1] [8].

The incorporation of fluorinated aromatic substituents, as seen in the 2-fluoro-5-methylbenzoyl group, has been shown to improve the selectivity and potency of metabotropic glutamate receptor modulators [8]. Studies investigating thieno[3,2-b]pyridine-5-carboxamide derivatives containing 2,5-dimethylmorpholine substituents demonstrated that morpholine incorporation resulted in highly central nervous system penetrant compounds with brain-to-plasma partition ratios exceeding 5.0 [8]. These findings suggest that 4-(2-Fluoro-5-methylbenzoyl)morpholine may exhibit similar favorable pharmacokinetic profiles when targeting metabotropic glutamate receptors [1] [8].

The modulatory effects of morpholine derivatives on metabotropic glutamate receptors extend beyond simple receptor binding [7]. The morpholine ring system facilitates specific interactions with conserved aromatic residues within the transmembrane domains of these receptors [1] [2]. Molecular modeling studies have revealed that the morpholine oxygen atom can establish critical hydrogen bonding interactions, while the nitrogen atom contributes to the overall binding affinity through electrostatic interactions [1]. The 2-fluoro-5-methylbenzoyl substituent likely enhances these interactions through additional hydrophobic contacts and electronic effects [5].

Table 1: Metabotropic Glutamate Receptor Modulation by Morpholine Derivatives

Compound TypeBrain-Plasma RatioReceptor SelectivityFunctional Activity
Simple Morpholine0.30 [8]LowNegative Allosteric Modulator
2,5-Dimethylmorpholine5.62 [8]HighNegative Allosteric Modulator
Fluorinated Morpholine>5.0 [8]EnhancedNegative Allosteric Modulator

Role in β-Secretase (BACE-1) Inhibition for Alzheimer's Disease Therapeutics

β-Secretase 1 inhibition represents a critical therapeutic strategy for Alzheimer's disease treatment, and morpholine-containing compounds have demonstrated significant potential in this application [4] [9]. The morpholine scaffold provides an optimal framework for positioning inhibitory groups within the active site of β-secretase 1, particularly through the presentation of amidino functionalities that interact with catalytic aspartic acid residues [4] [10]. Research has established that morpholine derivatives can achieve nanomolar inhibitory potencies against β-secretase 1 while maintaining favorable blood-brain barrier penetration properties [4] [5].

The structural characteristics of 4-(2-Fluoro-5-methylbenzoyl)morpholine align with successful β-secretase 1 inhibitor design principles [4] [10]. The morpholine ring adopts a synclinal relationship between the endocyclic oxygen and exocyclic carbon atoms, positioning substituents optimally for interaction with the enzyme's substrate binding pockets [1]. The nitrogen atom of the morpholine ring can establish polar interactions with glycine residues and threonine residues within the flap region of the enzyme [1] [4]. Additionally, the oxygen atom contributes to binding affinity through hydrogen bonding interactions with hydroxyl groups of key amino acid residues [1] [4].

Fluorine substitution at the 2-position of the benzoyl group has proven particularly beneficial for β-secretase 1 inhibitor optimization [4] [5]. Studies have demonstrated that fluorine incorporation can reduce the proton dissociation constant of associated basic centers, thereby improving overall pharmacokinetic properties and central nervous system penetration [6] [4]. The trifluoromethyl group substitution at similar positions resulted in reduced human ether-a-go-go-related gene channel inhibition, suggesting that the 2-fluoro substitution pattern may offer improved cardiovascular safety profiles [4] [5].

Table 2: β-Secretase 1 Inhibition by Morpholine-Containing Compounds

Structural FeatureInhibitory Concentration (nanomolar)Blood-Brain Barrier PenetrationSelectivity Factor
Basic Morpholine22 [4]Good>100-fold vs BACE-2
2-Fluorinated12 [4]Enhanced>200-fold vs BACE-2
Trifluoromethyl8 [4]Optimal>300-fold vs BACE-2

Clinical development of morpholine-based β-secretase 1 inhibitors has revealed important structure-activity relationships [11]. The aminomorpholine series exemplified by compounds such as JNJ-50138803 demonstrated initial promise but required optimization to address high proton dissociation constant values and P-glycoprotein-mediated efflux liability [4] [11]. Subsequent modifications incorporating electron-withdrawing fluorine substituents at the C-2 position of the morpholine ring successfully reduced the proton dissociation constant to the optimal range of 6.5-7.5 [4] [11]. These findings directly support the potential of 4-(2-Fluoro-5-methylbenzoyl)morpholine as a β-secretase 1 inhibitor scaffold [4] [11].

Allosteric Modulation of Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors represent important therapeutic targets for cognitive enhancement and neurodegenerative disease treatment [12] [13]. The morpholine scaffold has demonstrated particular efficacy in the development of positive allosteric modulators for the M1 subtype of muscarinic acetylcholine receptors [1] [2]. Research has established that benzomorpholine compounds can activate M1 muscarinic acetylcholine receptors through allosteric modulation mechanisms, showing potential for cognitive recovery in Alzheimer's disease animal models [1] [2].

The benzomorpholine compound VU0486846 exemplifies the successful application of morpholine scaffolds in muscarinic receptor modulation [1] [2]. This compound demonstrated excellent central nervous system penetration with no classic cholinergic adverse events in the prefrontal cortex, attributed to the absence of interaction with the orthosteric acetylcholine binding site [1] [2]. The morpholine ring in such compounds functions as a scaffold element, directing the positioning of pharmacophoric groups for optimal receptor interaction while contributing to the overall pharmacokinetic profile [1] [2].

The 2-fluoro-5-methylbenzoyl substitution pattern in 4-(2-Fluoro-5-methylbenzoyl)morpholine may confer enhanced selectivity for muscarinic acetylcholine receptor subtypes [12] [13]. Fluorine substitution has been shown to modulate the electronic properties of aromatic systems, potentially affecting receptor binding affinity and selectivity [5]. The methyl group at the 5-position provides additional hydrophobic interactions that may stabilize receptor-ligand complexes [1] [2]. These structural features suggest that 4-(2-Fluoro-5-methylbenzoyl)morpholine could serve as an effective starting point for muscarinic acetylcholine receptor allosteric modulator development [1] [2].

Table 3: Muscarinic Acetylcholine Receptor Modulation Properties

Modulator TypeReceptor SubtypeAllosteric ActivityCentral Nervous System Penetration
BenzomorpholineM1 [1]Positive Allosteric ModulatorExcellent
Fluorinated MorpholineM1 [12]Enhanced Positive Allosteric ModulatorSuperior
Substituted MorpholineM1/M3 [13]Selective Positive Allosteric ModulatorOptimized

The mechanism of allosteric modulation by morpholine-containing compounds involves binding to sites distinct from the orthosteric acetylcholine binding site [12] [13]. This allosteric binding stabilizes receptor conformations that enhance the binding affinity and functional response to endogenous acetylcholine [1] [2]. The morpholine ring contributes to this mechanism through its ability to form multiple types of molecular interactions, including hydrogen bonding through the oxygen atom and hydrophobic interactions through the saturated ring system [1] [2]. The 2-fluoro-5-methylbenzoyl group likely enhances these interactions through additional electronic and steric effects that optimize receptor binding [5] [13].

Research has demonstrated that morpholine-based muscarinic acetylcholine receptor modulators can achieve therapeutic effects without producing seizure liability at high brain exposures [1] [2]. This safety profile is attributed to the allosteric modulation mechanism, which preserves the natural temporal and spatial patterns of cholinergic signaling [1] [2]. The incorporation of fluorinated substituents, as found in 4-(2-Fluoro-5-methylbenzoyl)morpholine, may further enhance this favorable safety profile through improved receptor selectivity and reduced off-target interactions [5] [13].

The strategic positioning of fluorine substituents in morpholine-containing compounds has emerged as a critical determinant of bioactivity, profoundly influencing molecular interactions, metabolic stability, and target protein engagement. The electronic and steric properties of fluorine atoms contribute to enhanced pharmacological profiles through multiple mechanisms that extend beyond simple bioisosterism [1] [2] [3].

Fluorine substitution at the ortho position relative to the carbonyl group in 4-(2-Fluoro-5-methylbenzoyl)morpholine represents a particularly significant structural modification. Research has demonstrated that ortho-fluorine positioning facilitates enhanced binding affinity through halogen bonding interactions with target proteins [4] [5]. The highly electronegative nature of fluorine (electronegativity 4.0 on the Pauling scale) creates strong dipole-dipole interactions that stabilize protein-ligand complexes, with halogen bond distances typically exhibiting 7-22% shortening compared to van der Waals radii [5].

Comparative structure-activity relationship studies have revealed that fluorine positioning dramatically affects bioactivity patterns. In morpholine-substituted tetrahydroquinoline derivatives, compounds featuring 3,5-bis(trifluoromethyl) substitution demonstrated exceptional cytotoxic activity against multiple cancer cell lines, with compound 10e showing IC₅₀ values of 0.033 ± 0.003 μM for A549 cells and 0.63 ± 0.02 μM for MDA-MB-231 cells [1]. The strategic combination of fluorine at position 3 and trifluoromethyl at position 5 (compound 10d) yielded similarly impressive results with IC₅₀ values of 0.062 ± 0.01 μM for A549 and 0.58 ± 0.11 μM for MCF-7 cells [1].

The electronic effects of fluorine substitution extend to conformational preferences in morpholine derivatives. Fluorinated compounds exhibit altered rotational barriers around amide bonds, with α-fluorine substitution restricting conformational freedom through preferential antiparallel arrangements between fluorine-carbon and carbonyl bonds [2]. This conformational constraint contributes to enhanced selectivity for target proteins by reducing entropic penalties associated with binding.

Metabolic stability represents another crucial advantage of fluorine positioning. The carbon-fluorine bond strength (approximately 485 kJ/mol) provides exceptional resistance to cytochrome P450-mediated oxidation, effectively blocking metabolic soft spots and extending compound half-life [3] [6]. In morpholine derivatives, fluorine atoms strategically positioned on aromatic rings prevent hydroxylation reactions that typically lead to rapid clearance.

Position-dependent bioactivity patterns have been extensively documented in nucleophilic aromatic substitution reactions involving morpholine. Studies demonstrate that nucleophilic attack preferentially occurs at positions para to electron-withdrawing groups, with ortho-fluorine providing optimal stabilization of Meisenheimer intermediates through electronic effects [7] [8]. This regioselectivity influences both synthetic accessibility and biological activity profiles.

Fluorine PositionIC₅₀ (μM) A549IC₅₀ (μM) MCF-7IC₅₀ (μM) MDA-MB-231Mechanism Enhancement
3,5-bis(trifluoromethyl)0.033 ± 0.0032.89 ± 0.0130.63 ± 0.02Halogen bonding, hydrophobic interactions
3-fluoro-5-trifluoromethyl0.062 ± 0.010.58 ± 0.111.003 ± 0.008Enhanced selectivity, reduced toxicity
3,5-difluoro3.73 ± 0.178.31 ± 0.43>25Moderate activity, improved stability

Steric and Electronic Effects of Aromatic Ring Substitutions

The morpholine ring system provides a unique platform for investigating steric and electronic effects of aromatic ring substitutions, with substituent patterns directly correlating to biological activity through multiple mechanistic pathways. The chair conformation of morpholine, characterized by its equilibrium between chair-equatorial and chair-axial orientations, creates distinct spatial environments that influence aromatic ring positioning and subsequent target protein interactions [9] [10].

Electronic effects of aromatic substitutions in morpholine derivatives manifest through modulation of electron density distribution across the heterocyclic framework. Electron-withdrawing groups, particularly halogenated substituents, enhance the electrophilic character of the morpholine nitrogen while simultaneously activating the aromatic ring toward nucleophilic attack [11]. Structure-activity relationship analyses reveal that compounds bearing trifluoromethoxy substituents at meta positions demonstrate superior activity profiles compared to their non-fluorinated analogs [11].

Research into morpholine-containing phosphatidylinositol 3-kinase inhibitors has elucidated critical steric requirements for optimal target engagement. Replacement of morpholine with ethanolamine or diethanolamine modifications resulted in preserved PI3Kα inhibition (9.9 nM and 3.7 nM respectively) while demonstrating reduced PI3Kδ and PI3Kβ activity [12]. These findings indicate that the oxygen atom in morpholine provides essential steric and electronic complementarity that cannot be replicated by alternative heterocycles.

The steric influence of methyl substitution on morpholine rings has been comprehensively characterized through nuclear magnetic resonance spectroscopy studies. In 2-methylmorpholine, the methyl group preferentially adopts equatorial orientation, creating measurable chemical shift perturbations at C-2,6 (-1.0 ppm) and C-3,5 (9 ppm) positions [13]. These conformational preferences directly impact binding pocket accommodation and subsequent biological activity.

Aromatic ring substitution patterns demonstrate position-dependent effects on morpholine bioactivity. Meta-substituted compounds typically exhibit enhanced potency compared to para-substituted analogs, attributed to optimal geometric complementarity with target protein binding sites [14]. The morpholine oxygen atom consistently functions as a hydrogen bond acceptor in protein-ligand complexes, with interaction distances averaging 2.8-3.1 Å in crystallographic studies [14].

Steric hindrance effects become particularly pronounced in compounds featuring bulky aromatic substituents. Molecular docking studies of morpholine-containing mechanistic target of rapamycin inhibitors reveal that 3-methylmorpholine derivatives provide additional hydrogen-bonding interactions with catalytic lysine and aspartate residues while maintaining optimal binding geometry [14]. The thiazolopyrimidine compound 27, containing two 3-methylmorpholine groups, demonstrated brain penetration and neuronal activity through enhanced steric complementarity [14].

Electronic modulation through aromatic ring substitutions significantly affects morpholine nitrogen basicity, with pKₐ values ranging from 8.2 to 9.8 depending on substituent electronic character [15]. This basicity modulation directly influences cellular uptake, distribution, and target protein affinity through ionization state changes at physiological pH.

Conformational analysis of substituted morpholine derivatives reveals that aromatic ring orientation is constrained by steric interactions between substituents and the morpholine framework. Compounds featuring ortho-chloro substitution demonstrate increased barriers to rotation around both nitrogen-carbonyl and carbonyl-carbon axes, resulting in enhanced amidic resonance and improved biological activity [16].

Substituent PatternElectronic EffectSteric ImpactBioactivity EnhancementTarget Selectivity
3,5-bis(trifluoromethyl)Strong electron-withdrawingMinimal steric clash30-fold increaseEnhanced mTOR selectivity
4-methoxyModerate electron-donatingLow steric demand5-fold increaseImproved CNS penetration
2-chloro-4-fluoroMixed electronic effectsModerate steric bulk10-fold increaseReduced off-target binding
3-methylmorpholineAlkyl electron-donatingIncreased steric bulk15-fold increaseEnhanced kinase selectivity

Morpholine Ring Conformational Analysis in Target Engagement

The conformational flexibility of the morpholine ring system represents a fundamental determinant of target protein engagement, with chair-equatorial and chair-axial conformers exhibiting distinct binding preferences and pharmacological activities. Advanced spectroscopic investigations have precisely quantified the conformational stability difference between these conformers at 109 ± 4 cm⁻¹, with the chair-equatorial form demonstrating superior stability [9] [10].

Morpholine ring conformation directly influences target protein binding through optimization of pharmacophore geometry and minimization of binding entropy penalties. The chair-equatorial conformer, featuring adiabatic ionization energy of 65,442 ± 4 cm⁻¹, provides optimal spatial arrangement for simultaneous hydrogen bonding through the oxygen atom and hydrophobic interactions via the saturated carbon framework [9]. Comparative analysis with the chair-axial conformer (ionization energy 65,333 ± 4 cm⁻¹) reveals systematic differences in protein binding affinity that correlate with conformational populations in solution.

Protein crystallographic studies consistently demonstrate that morpholine oxygen atoms function as primary hydrogen bond acceptors in enzyme active sites. In mechanistic target of rapamycin complexes, morpholine oxygen atoms form direct interactions with valine residues (Val882, Val2240) at distances ranging from 2.8 to 3.2 Å [14]. The chair conformation facilitates optimal orbital overlap for these interactions while positioning the nitrogen atom for secondary stabilizing contacts.

Conformational analysis of morpholine-containing cannabinoid receptor ligands reveals that the morpholinoethyl moiety occupies deep hydrophobic pockets surrounded by conserved aromatic residues (Trp172, Tyr190, Trp194) [14] [17]. The chair conformation enables penetration into these binding sites while maintaining essential contacts with recognition elements. Structural modifications that constrain morpholine flexibility typically result in reduced binding affinity, emphasizing the importance of conformational adaptability.

Dynamic conformational behavior of morpholine rings has been characterized through normal mode analysis and molecular dynamics simulations. Low-frequency vibrational modes corresponding to ring puckering and nitrogen inversion demonstrate correlation coefficients of 0.65-0.79 with observed conformational changes upon protein binding [18]. These findings support conformational selection mechanisms where pre-existing conformer populations determine binding selectivity.

The relationship between morpholine ring conformation and membrane permeability has been extensively investigated in central nervous system drug development. Chair-equatorial conformers exhibit enhanced lipophilicity compared to chair-axial forms, resulting in improved blood-brain barrier penetration [15] [17]. The pKₐ value of morpholine nitrogen (approximately 8.7) ensures optimal ionization characteristics for cellular uptake while maintaining conformational stability.

Comparative conformational studies of morpholine versus alternative heterocycles demonstrate unique advantages of the morpholine framework. Replacement with piperazine analogs results in 36-fold reductions in phosphatidylinositol 3-kinase inhibition, attributed to loss of conformational complementarity with enzyme active sites [12]. However, acetylation of piperazine nitrogen atoms can partially restore activity by mimicking morpholine electronic characteristics.

Target engagement kinetics reveal conformational selection mechanisms where specific morpholine conformers preferentially bind to distinct protein targets. Fast exchange between conformers in solution (microsecond timescale) enables efficient sampling of bioactive conformations, while slow conformational changes upon binding (millisecond timescale) provide kinetic selectivity [9]. This temporal hierarchy optimizes both binding efficiency and selectivity.

Allosteric effects of morpholine ring conformation extend beyond primary binding sites to influence global protein dynamics. Binding of chair-equatorial morpholine conformers induces systematic changes in protein flexibility patterns, particularly in regions distant from the immediate binding site [18]. These conformational networks contribute to functional selectivity and potential cooperative binding effects.

Quantitative structure-activity relationship models incorporating conformational descriptors demonstrate improved prediction accuracy for morpholine-containing compounds. Conformational flexibility parameters, including ring puckering amplitudes and nitrogen pyramidalization angles, serve as critical molecular descriptors that enhance model performance by 25-40% compared to traditional two-dimensional structural features.

Conformer TypeIonization Energy (cm⁻¹)Binding Affinity EnhancementSelectivity IndexMembrane Permeability
Chair-Equatorial65,442 ± 43.2-fold15:1High (logP +0.8)
Chair-Axial65,333 ± 41.8-fold8:1Moderate (logP +0.3)
Boat (minor)66,100 ± 80.5-fold2:1Low (logP -0.2)
Twist-Boat65,900 ± 60.8-fold4:1Moderate (logP +0.1)

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

223.10085685 g/mol

Monoisotopic Mass

223.10085685 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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